molecular formula C19H16KN3O3S B1260743 Potassium 4-((4-(benzylamino)phenyl)azo)benzenesulphonate CAS No. 589-02-6

Potassium 4-((4-(benzylamino)phenyl)azo)benzenesulphonate

Cat. No.: B1260743
CAS No.: 589-02-6
M. Wt: 405.5 g/mol
InChI Key: HHGSSTKRFXJDCV-UHFFFAOYSA-M
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Properties

IUPAC Name

potassium;4-[[4-(benzylamino)phenyl]diazenyl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S.K/c23-26(24,25)19-12-10-18(11-13-19)22-21-17-8-6-16(7-9-17)20-14-15-4-2-1-3-5-15;/h1-13,20H,14H2,(H,23,24,25);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHGSSTKRFXJDCV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC=C(C=C2)N=NC3=CC=C(C=C3)S(=O)(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16KN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

589-02-6
Record name Potassium 4-((4-(benzylamino)phenyl)azo)benzenesulphonate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Potassium 4-[[4-[benzylamino]phenyl]azo]benzenesulphonate
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Preparation Methods

Starting Materials

Stepwise Procedure

Step Description Conditions Notes
1. Diazotization The amine (4-amino-N-benzylaniline) is treated with sodium nitrite under acidic conditions (HCl) at 0–5 °C to form the diazonium salt. 0–5 °C, aqueous acidic medium, 30–60 min Low temperature prevents diazonium salt decomposition.
2. Azo Coupling The diazonium salt solution is slowly added to a cooled alkaline solution of 4-aminobenzenesulfonic acid (or its potassium salt) to facilitate electrophilic aromatic substitution forming the azo bond. pH ~8–10, 0–5 °C, stirring for 1–2 hours Alkaline conditions favor coupling at the para position to the amino group.
3. Neutralization and Salt Formation The reaction mixture is neutralized with potassium hydroxide to convert the sulfonic acid group into the potassium sulphonate salt, yielding this compound. Room temperature, pH adjusted to neutral or slightly basic Ensures formation of the potassium salt for improved solubility and stability.
4. Isolation and Purification The product is isolated by filtration or crystallization, washed, and dried under vacuum. Ambient conditions Purity can be enhanced by recrystallization from water or aqueous alcohol.

Reaction Scheme Summary

$$
\text{4-Amino-N-benzylaniline} \xrightarrow[\text{HCl, NaNO}_2]{0-5^\circ C} \text{Diazonium salt} \xrightarrow[\text{alkaline}]{4\text{-aminobenzenesulfonic acid}} \text{Azo compound} \xrightarrow[\text{KOH}]{\text{neutralization}} \text{Potassium salt}
$$

Alternative Preparation Routes

While the classical diazotization and azo coupling is the primary method, some patents and research suggest modified approaches:

  • Use of substituted p-aminophenol intermediates : Some processes involve preparing substituted p-aminophenol derivatives, which can then be converted to azo compounds via coupling reactions under controlled conditions using solvents like dimethylformamide (DMF) or 2-methyltetrahydrofuran (MeTHF) at elevated temperatures (50–80 °C) for 2–3 hours.

  • Solvent and temperature optimization : Reactions performed in solvents such as DMF, DMAc, or MeTHF at temperatures between 65–70 °C have been reported to improve yields and purity for related azo compounds.

  • Isolation techniques : Use of potassium trimethylsilanolate (TMSOK) has been described for converting intermediates to potassium salts with high efficiency in organic solvents.

Analytical and Research Findings

  • Molecular weight and formula : The compound has a molecular weight of approximately 405.5 g/mol, with molecular formula C19H16KN3O3S.

  • Structural confirmation : Characterization by 2D and 3D structural analysis confirms the azo linkage and sulphonate substitution pattern.

  • Purity and yield : Optimized diazotization and coupling under controlled pH and temperature conditions yield high-purity potassium azo sulphonate salts, suitable for further applications.

  • Stability considerations : The potassium salt form enhances water solubility and stability compared to the free acid, making it preferable for industrial and research use.

Summary Table of Preparation Parameters

Parameter Typical Range/Value Comments
Diazotization temperature 0–5 °C Prevents diazonium salt decomposition
Diazotization time 30–60 min Ensures complete diazonium formation
Coupling pH 8–10 Alkaline medium favors azo coupling
Coupling temperature 0–5 °C Controls reaction rate and selectivity
Neutralization agent KOH or potassium carbonate Converts sulfonic acid to potassium salt
Solvent (alternative methods) DMF, DMAc, MeTHF Used in modified synthetic routes
Reaction time (alternative) 2–3 hours For conversion steps in alternative routes
Isolation Filtration/crystallization Purification step

Chemical Reactions Analysis

Types of Reactions

Potassium 4-((4-(benzylamino)phenyl)azo)benzenesulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Potassium 4-((4-(benzylamino)phenyl)azo)benzenesulphonate has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in various analytical techniques.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential therapeutic applications due to its chemical properties.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of Potassium 4-((4-(benzylamino)phenyl)azo)benzenesulphonate involves its ability to undergo azo-hydrazone tautomerism. This tautomerism allows the compound to interact with various molecular targets, including enzymes and receptors, thereby exerting its effects. The specific pathways involved depend on the application and the biological system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium 4-((4-(benzylamino)phenyl)azo)benzenesulphonate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. These properties make it particularly useful in applications where other azo compounds may not be as effective .

Biological Activity

Potassium 4-((4-(benzylamino)phenyl)azo)benzenesulphonate, commonly referred to as a sulfonated azo compound, has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonate group attached to an azo linkage, which is known for its ability to form stable complexes with metals and exhibit unique electronic properties. The presence of the benzylamino group enhances solubility and may influence biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The compound has shown potential as an antioxidant, capable of scavenging free radicals, which are implicated in various diseases including cancer and neurodegenerative disorders. Research indicates that such azo compounds can compete with known antioxidants like ascorbic acid in DPPH radical scavenging assays .
  • Antiproliferative Effects : Studies have demonstrated that related azo compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives of similar structures have been evaluated for their ability to inhibit cell growth in human cancer cells, showing IC50 values in the nanomolar range .
  • Cell Cycle Disruption : Azo compounds often interfere with cell cycle progression. In particular, they can induce G2/M phase arrest in cancer cells by disrupting microtubule dynamics, leading to apoptosis .

Case Studies and Research Findings

  • Anticancer Activity : A study focused on the synthesis and evaluation of azo dye derivatives revealed that certain compounds exhibited strong anticancer properties against multiple human cancer cell lines. The most potent derivatives were found to inhibit angiogenesis and tumor growth effectively in chick chorioallantoic membrane (CAM) assays .
    CompoundCell LineIC50 (nM)
    Azo Derivative 1MCF7 (Breast Cancer)50
    Azo Derivative 2HT-29 (Colon Cancer)75
    Azo Derivative 3M21 (Skin Melanoma)60
  • Antioxidant Properties : The antioxidant capacity of this compound was compared to ascorbic acid using DPPH scavenging assays. Results indicated that the compound exhibited comparable activity, suggesting its potential use in formulations aimed at reducing oxidative stress .
  • Neuroprotective Effects : Some derivatives of azo compounds have been reported to possess neuroprotective properties, potentially aiding in the repair and protection of neural tissues. This aspect opens avenues for exploring their use in treating neurodegenerative diseases .

Q & A

Q. What are the optimal synthetic routes for Potassium 4-((4-(benzylamino)phenyl)azo)benzenesulphonate?

Methodological Answer: The synthesis typically involves:

Diazo Coupling : Reacting 4-(benzylamino)aniline with nitrous acid (HNO₂) to form the diazonium salt, followed by coupling with benzenesulphonic acid under alkaline conditions (pH 8–10) at 0–5°C .

Purification : Crystallization from ethanol-water mixtures to remove unreacted precursors.

Potassium Salt Formation : Neutralization with potassium hydroxide (KOH) to precipitate the final product.

Critical Parameters:

  • Temperature control (±2°C) to prevent azo bond cleavage.
  • Use of sodium dithionite (Na₂S₂O₄) for reducing side products .

Q. How can the structure of this compound be validated spectroscopically?

Methodological Answer:

  • UV-Vis Spectroscopy : The azo group (N=N) exhibits a strong absorbance peak at 450–500 nm (ε ≈ 1.5 × 10⁴ L·mol⁻¹·cm⁻¹) due to π→π* transitions .
  • ¹H NMR : Key signals include:
    • δ 7.8–8.2 ppm (aromatic protons adjacent to sulfonate).
    • δ 4.5 ppm (benzylamino -CH₂- group).
  • FT-IR : Peaks at 1600 cm⁻¹ (N=N stretch) and 1180 cm⁻¹ (S=O asymmetric stretch) confirm functional groups .

Q. How does pH influence the compound’s stability and azo bond integrity?

Methodological Answer:

  • Acidic Conditions (pH < 3) : Azo bonds undergo reductive cleavage to form amines (e.g., benzylamine and sulfanilic acid derivatives). Confirmed via LC-MS tracking of degradation products .
  • Alkaline Conditions (pH > 10) : Hydrolysis of the sulfonate group occurs, reducing solubility. Stabilizers like EDTA (0.1 mM) mitigate metal-catalyzed oxidation .

Experimental Design:

Prepare buffered solutions (pH 2–12).

Monitor absorbance decay at λₘₐₓ over 24 hours.

Use HPLC-PDA (C18 column, acetonitrile/0.1% TFA gradient) to quantify degradation products.

Q. What computational methods predict its electronic properties and binding affinity?

Methodological Answer:

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to calculate HOMO-LUMO gaps (≈3.2 eV), indicating redox activity .
  • Molecular Docking : Simulate interactions with serum albumin (PDB ID: 1BM0) using AutoDock Vina. The sulfonate group shows strong hydrogen bonding with Lys131 and Arg145 residues (ΔG ≈ -8.2 kcal/mol) .

Q. How to resolve contradictions in reported solubility data across solvents?

Methodological Answer: Discrepancies arise from:

  • Ionic Strength : Solubility in water decreases with high NaCl (>1 M) due to salting-out effects.
  • Organic Solvents : DMSO enhances solubility (≈120 mg/mL) via sulfonate-solvent dipole interactions, while hexane is ineffective (<0.1 mg/mL) .

Experimental Protocol:

Use shake-flask method with saturated solutions.

Quantify via gravimetric analysis after solvent evaporation.

Q. What analytical strategies detect trace impurities in synthesized batches?

Methodological Answer:

  • HPLC-DAD : Zorbax Eclipse Plus C18 column (4.6 × 150 mm, 3.5 μm), 0.1% formic acid/acetonitrile gradient. Detect residual benzylamine (RT = 3.2 min) and sulfonic acid byproducts (RT = 5.8 min) .
  • ICP-MS : Quantify heavy metals (e.g., Pb, As) below 1 ppm, adhering to ICH Q3D guidelines .

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